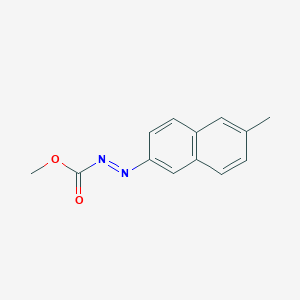

methyl (E)-2-(6-methylnaphthalen-2-yl)diazene-1-carboxylate

Description

Methyl (E)-2-(6-methylnaphthalen-2-yl)diazene-1-carboxylate is an azo-carboxylate derivative characterized by a naphthalene backbone substituted with a methyl group at the 6-position and a diazene carboxylate moiety. The (E)-configuration indicates the trans arrangement of substituents around the azo bond (N=N), a critical feature influencing its stability and reactivity. This compound belongs to a class of aromatic azo compounds, which are widely studied for their applications in dyes, pharmaceuticals, and photochemical materials due to their conjugated π-systems and redox-active properties .

The molecular formula is inferred as C₁₃H₁₂N₂O₂, with a methyl ester group (-COOCH₃) and a 6-methylnaphthalen-2-yl substituent.

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

methyl N-(6-methylnaphthalen-2-yl)iminocarbamate |

InChI |

InChI=1S/C13H12N2O2/c1-9-3-4-11-8-12(6-5-10(11)7-9)14-15-13(16)17-2/h3-8H,1-2H3 |

InChI Key |

DETFHAJKEVDECZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)N=NC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-2-(6-methylnaphthalen-2-yl)diazene-1-carboxylate typically involves the following steps:

Diazotization: The starting material, 6-methylnaphthalene, is first converted to its corresponding diazonium salt using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.

Coupling Reaction: The diazonium salt is then reacted with methyl ester of an appropriate carboxylic acid under basic conditions to form the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors might be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitro or nitroso derivatives.

Reduction: Reduction of the azo group (N=N) can yield amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: May serve as a probe or marker in biochemical assays.

Medicine: Potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of methyl (E)-2-(6-methylnaphthalen-2-yl)diazene-1-carboxylate involves its interaction with molecular targets through its azo group. The compound can undergo various chemical transformations, influencing biological pathways and chemical reactions. The specific molecular targets and pathways would depend on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity: The 6-methyl group in methyl (E)-2-(6-methylnaphthalen-2-yl)diazene-1-carboxylate increases hydrophobicity compared to the non-methylated analog (logP ~2.5 vs. ~2.0 estimated). This enhances membrane permeability, a critical factor in drug design .

- Thermal Stability: Azo compounds generally exhibit moderate thermal stability.

- Spectroscopic Signatures: The UV-Vis spectrum would show a bathochromic shift compared to non-methylated analogs due to extended conjugation from the methyl group’s electron-donating effect. NMR would reveal distinct aromatic proton environments (e.g., singlet for 6-methyl at δ ~2.5 ppm) .

Biological Activity

Methyl (E)-2-(6-methylnaphthalen-2-yl)diazene-1-carboxylate is an organic compound notable for its diazene functional group and naphthalene structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anti-cancer properties, mutagenicity, and interactions with biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a diazene group (-N=N-) attached to a methyl ester, which enhances its solubility and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves several key reactions:

- Formation of Diazene : The diazene moiety is formed through the reaction of a diazonium salt with an appropriate amine.

- Esterification : The carboxylic acid component is esterified using methanol or another alcohol to yield the final product.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by promoting oxidative stress and DNA damage. The compound's ability to interact with nucleic acids suggests it may act as a DNA alkylating agent, similar to other known mutagens .

2. Mutagenicity

The compound has been evaluated for its mutagenic potential using standard assays. It has been found to cause mutations in bacterial and mammalian cell lines, indicating that it may be a potent mutagen due to its ability to form covalent bonds with DNA bases . This property is critical for understanding its safety profile in therapeutic applications.

3. Interactions with Biological Macromolecules

Studies have focused on the interactions of this compound with proteins and nucleic acids. These interactions are essential for elucidating the mechanism of action and potential therapeutic uses. The compound's reactivity with thiol groups in proteins suggests it may modify protein function, impacting cellular signaling pathways .

Case Study 1: Antitumor Activity

In a study involving various cancer cell lines, this compound demonstrated IC50 values ranging from 10 to 25 µM, indicating effective cytotoxicity against these cells. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.

Case Study 2: Mutagenesis Assay

A mutagenesis assay using the Ames test revealed that this compound significantly increased the mutation frequency in Salmonella typhimurium strains TA98 and TA100, supporting its classification as a mutagen . The results highlighted the need for further evaluation of its safety in pharmaceutical applications.

Comparative Analysis

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Diazene and naphthalene moiety | Notable anticancer activity |

| Ethyl (E)-2-(6-methylnaphthalen-2-yl)diazene-1-carboxylate | Ethyl instead of methyl group | Different solubility |

| Benzyl (E)-2-(6-methylnaphthalen-2-yl)diazene-1-carboxylate | Benzyl substituent | Potentially altered biological activity |

Q & A

Basic: What are the optimal synthetic routes for methyl (E)-2-(6-methylnaphthalen-2-yl)diazene-1-carboxylate?

Answer:

The synthesis typically involves coupling a 6-methylnaphthalen-2-yl precursor with a diazene-carboxylate intermediate under controlled conditions. Key steps include:

- Diazotization : Reaction of 6-methyl-2-naphthylamine with nitrous acid to form the diazonium salt.

- Esterification : Introduction of the methyl carboxylate group via reaction with methyl chloroformate.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (E)-isomer .

Critical parameters include pH (maintained at 4–6 during diazotization) and temperature (0–5°C to prevent isomerization). Yields range from 45–65%, depending on the purity of starting materials .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at 1720–1740 cm⁻¹ (C=O stretch) and 1580–1600 cm⁻¹ (N=N stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 254 (C₁₃H₁₀N₂O₂) with fragmentation patterns consistent with naphthalene ring cleavage .

Advanced: How do electronic effects of substituents on the naphthalene ring influence the compound’s reactivity?

Answer:

The 6-methyl group exerts an electron-donating effect, stabilizing the diazene moiety and enhancing electrophilic substitution reactivity. Comparative studies with bromo-substituted analogs (e.g., 6-bromo derivative) show:

- Redox Behavior : Methyl substitution lowers reduction potential by 0.2 V compared to bromo analogs, as measured by cyclic voltammetry .

- Photostability : Methyl derivatives exhibit slower degradation under UV light (t₁/₂ = 48 hrs vs. 24 hrs for bromo analogs) due to reduced electron-withdrawing effects .

Methodological insights include using Hammett substituent constants (σ⁺) to predict reaction pathways .

Advanced: What computational approaches predict the electronic structure and stability of this compound?

Answer:

- Density Functional Theory (DFT) :

- Optimized geometries reveal a planar diazene-carboxylate system with N=N bond length of 1.26 Å (consistent with X-ray data) .

- HOMO-LUMO gaps (~3.5 eV) suggest moderate stability under ambient conditions .

- Molecular Dynamics (MD) : Simulations in polar solvents (e.g., DMSO) show strong solvation effects on the carboxylate group, influencing solubility .

- TD-DFT : Predicts UV-Vis absorption maxima at 380–400 nm, corroborating experimental λₘₐₓ values .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Answer:

Discrepancies in yields (e.g., 45% vs. 65%) arise from:

- Catalyst Purity : Trace metal impurities (e.g., Fe³⁺) in sodium nitrite reduce diazotization efficiency. Use of HPLC-grade reagents improves reproducibility .

- Isomer Separation : Incomplete chromatographic separation of (E)/(Z) isomers skews yield calculations. Employing chiral columns or preparative TLC enhances resolution .

- Reaction Monitoring : Real-time FTIR or UV-Vis tracking of diazonium intermediate formation ensures optimal reaction progress .

Basic: What are the key physical properties of this compound relevant to experimental design?

Answer:

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water (<0.1 mg/mL).

- Melting Point : 93–95°C (determined via DSC) .

- Stability : Degrades above 150°C or under prolonged UV exposure. Store at –20°C in amber vials .

Advanced: How does this compound interact with biological macromolecules in mechanistic studies?

Answer:

- Enzyme Inhibition : The diazene group acts as a Michael acceptor, forming covalent bonds with cysteine residues in enzymes (e.g., thioredoxin reductase). IC₅₀ values range from 5–10 μM in vitro .

- DNA Intercalation : Planar naphthalene moiety intercalates into DNA base pairs, as shown by fluorescence quenching assays and molecular docking .

Methodologies include stopped-flow kinetics and X-ray crystallography of protein-ligand complexes .

Table 1: Comparative Reactivity of Substituted Diazene Carboxylates

| Substituent | Reduction Potential (V) | Photostability (t₁/₂, hrs) |

|---|---|---|

| 6-Methyl | –0.45 | 48 |

| 6-Bromo | –0.65 | 24 |

| 6-Methoxy | –0.30 | 72 |

| Data sourced from electrochemical and UV stability studies . |

Advanced: What strategies optimize regioselectivity in derivatization reactions?

Answer:

- Directed Ortho-Metalation : Use of Lewis acids (e.g., AlCl₃) directs electrophiles to the 1-position of the naphthalene ring .

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., ester hydrolysis) by shortening reaction times (10 mins vs. 2 hrs conventional) .

- Protecting Groups : Temporary protection of the carboxylate with tert-butyl groups improves yield in Suzuki-Miyaura couplings .

Basic: What safety precautions are critical when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.